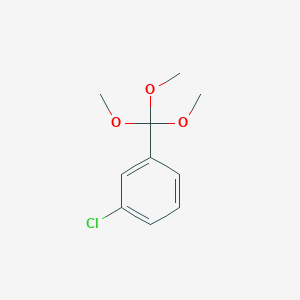

1-Chloro-3-(trimethoxymethyl)benzene

Description

Significance of Aryl Halides and Acetals in Synthetic Methodologies

Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mewikipedia.orgchemistrylearner.com These compounds are fundamental building blocks in organic synthesis. fiveable.me While generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the stability of the aromatic ring, their reactivity can be dramatically enhanced under specific conditions or with the presence of activating groups. fiveable.melibretexts.org A key feature of aryl halides is their participation in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making aryl halides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.mewikipedia.org

Acetals are functional groups characterized by a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.orgbyjus.com They are most commonly formed by the reaction of an aldehyde or a ketone with two equivalents of an alcohol under acidic conditions. byjus.comfiveable.me The primary significance of acetals in synthetic chemistry lies in their role as protecting groups for carbonyl compounds (aldehydes and ketones). fiveable.melibretexts.org The acetal (B89532) functional group is stable and unreactive in neutral to strongly basic environments, which allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. libretexts.orgmasterorganicchemistry.com The original aldehyde or ketone can be easily regenerated by hydrolysis with aqueous acid, making acetals a crucial tool in multi-step organic synthesis. fiveable.memasterorganicchemistry.com The trimethoxymethyl group in the title compound is technically an orthoester, which shares the protective qualities of acetals and can be considered a protected form of a carboxylic acid derivative.

Overview of the Research Landscape for 1-Chloro-3-(trimethoxymethyl)benzene and Analogues

While extensive research focusing exclusively on this compound is not widely published, its structure as a bifunctional molecule makes it a potentially valuable intermediate in synthetic research. The combination of a reactive aryl chloride and a stable, yet convertible, trimethoxymethyl group allows for a diverse range of chemical transformations.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 91362-61-7 chemicalbook.com |

| Molecular Formula | C10H13ClO3 chemicalbook.com |

| Molecular Weight | 216.66 g/mol chemicalbook.com |

| Boiling Point | 258.9±35.0 °C (Predicted) |

| Density | 1.169±0.06 g/cm3 (Predicted) |

The research landscape for this compound and its analogues is primarily defined by its potential applications as a building block. The aryl chloride moiety can undergo various palladium-catalyzed cross-coupling reactions to introduce new substituents at the C1 position of the benzene (B151609) ring. Simultaneously, the trimethoxymethyl group at the C3 position can remain intact during these transformations. In a subsequent step, this group can be hydrolyzed under acidic conditions to yield a methyl benzoate (B1203000) derivative, which can be further converted into a carboxylic acid, amide, or other functional groups.

This dual functionality enables a synthetic strategy where the two reactive sites can be addressed in a stepwise manner, providing precise control over the final molecular structure. Researchers can utilize this scaffold to synthesize a library of 3-substituted chloroaromatic compounds or, by reversing the reaction order, create various meta-substituted benzoic acid derivatives. Analogues, such as other halogenated phenyl orthoesters or those with different alkyl groups on the acetal, are explored for similar synthetic purposes, offering tailored solutions for building complex, highly substituted aromatic molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(trimethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEODDOWVHXXULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)Cl)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288867 | |

| Record name | 1-Chloro-3-(trimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91362-61-7 | |

| Record name | 1-Chloro-3-(trimethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91362-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(trimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-chloro-3-(trimethoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 Trimethoxymethyl Benzene

Strategies for Benzene (B151609) Ring Functionalization

The key to synthesizing 1-chloro-3-(dimethoxymethyl)benzene (B3130034) lies in the controlled, stepwise introduction of the chloro and dimethoxymethyl groups onto the benzene ring. The order of these introductions is critical to achieving the desired 1,3-substitution pattern due to the directing effects of the substituents.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is the fundamental process for functionalizing the benzene ring. In this reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. The existing substituents on the ring dictate the position of subsequent substitutions. For the synthesis of a meta-substituted product like 1-chloro-3-(dimethoxymethyl)benzene, a meta-directing group must be present on the ring before the introduction of the second substituent.

The aldehyde group (-CHO) is a deactivating, meta-directing group. Therefore, introducing the chloro group to benzaldehyde (B42025) will direct the chlorine to the meta position. youtube.comyoutube.com Conversely, a chloro group is an ortho-, para-director, meaning that chlorination of a precursor that already contains the dimethoxymethyl group would not be an effective strategy for obtaining the desired meta-isomer.

Halogenation Procedures at the Aromatic Core

The direct chlorination of benzaldehyde is a viable pathway to its meta-chloro derivative, 3-chlorobenzaldehyde (B42229), which serves as a key precursor to the final product. This reaction is an electrophilic aromatic substitution that requires a catalyst, typically a Lewis acid like anhydrous ferric chloride (FeCl₃), to polarize the chlorine molecule and generate a sufficiently strong electrophile. youtube.com

When benzaldehyde is treated with chlorine in the presence of anhydrous ferric chloride, the chlorine atom is directed to the meta position, yielding m-chlorobenzaldehyde. youtube.com It is important to note that in the absence of a catalyst, the reaction can proceed via a different mechanism, leading to chlorination of the aldehyde's side chain to form benzoyl chloride. youtube.comvaia.comaskfilo.com

Introduction of the Dimethoxymethyl Moiety

The dimethoxymethyl group, -CH(OCH₃)₂, is a dimethyl acetal (B89532) of a formyl group (-CHO). This group is typically introduced by the protection of an aldehyde.

Acetalization Reactions and Precursor Synthesis

The most direct and high-yielding method for synthesizing 1-chloro-3-(dimethoxymethyl)benzene is the acetalization of its corresponding aldehyde, 3-chlorobenzaldehyde. lookchem.com Acetalization involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form an acetal. This is a reversible reaction, and to drive the equilibrium towards the product, water, which is formed during the reaction, must be removed. mdpi.com

The reaction mechanism for the acetalization of 3-chlorobenzaldehyde begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. eudl.eu A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a hemiacetal intermediate. eudl.eu Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. eudl.eu Finally, a second molecule of alcohol attacks this carbocation, and deprotonation yields the stable acetal product. eudl.eu

A common and effective method for this transformation is the reaction of 3-chlorobenzaldehyde with trimethyl orthoformate in the presence of an acid catalyst. lookchem.comorganic-chemistry.org Trimethyl orthoformate serves as both a source of the methoxy (B1213986) groups and a dehydrating agent, reacting with the water produced to drive the reaction to completion. organic-chemistry.org

| Reactants | Catalyst | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde, Trimethyl orthoformate | Acid Catalyst (e.g., HCl) | Anhydrous conditions | 1-Chloro-3-(dimethoxymethyl)benzene | Up to 98% lookchem.com |

| 3-Chlorobenzaldehyde, Methanol (B129727) | Acid Catalyst (e.g., H₂SO₄) | Water removal (e.g., Dean-Stark trap) | 1-Chloro-3-(dimethoxymethyl)benzene | Variable |

Friedel-Crafts Type Acylation and Subsequent Transformations

An alternative, though less direct, synthetic strategy involves a Friedel-Crafts acylation reaction. In this approach, chlorobenzene (B131634) can be acylated with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comvedantu.com The chloro group is an ortho-, para-director, so the primary products of this reaction are 2-chloroacetophenone (B165298) and 4-chloroacetophenone, with the para isomer being the major product due to reduced steric hindrance. youtube.comvedantu.comdoubtnut.com However, a small amount of the meta isomer, 3-chloroacetophenone, is also formed. rsc.org

Following the isolation of the meta isomer, the ketone would need to be transformed into the desired dimethyl acetal. This would typically involve a two-step process: reduction of the ketone to an aldehyde, followed by the acetalization reaction as described previously. This multi-step process and the low yield of the initial meta-acylation product make this route less efficient than the direct acetalization of 3-chlorobenzaldehyde.

Optimization of Reaction Conditions

The efficiency of the synthesis of 1-chloro-3-(dimethoxymethyl)benzene is highly dependent on the optimization of the reaction conditions for the key steps.

For the chlorination of benzaldehyde , the choice and concentration of the Lewis acid catalyst are critical to ensure the reaction proceeds via electrophilic aromatic substitution rather than side-chain chlorination. The reaction temperature and time also need to be controlled to prevent over-chlorination and other side reactions.

In the acetalization of 3-chlorobenzaldehyde , several factors can be optimized to maximize the yield of the desired product.

Catalyst : While traditional acid catalysts like HCl and H₂SO₄ are effective, milder and more selective catalysts can be employed to avoid degradation of acid-sensitive substrates. acs.org

Dehydration : The removal of water is crucial for driving the reaction to completion. Using a dehydrating agent like trimethyl orthoformate is often more efficient than physical removal methods like a Dean-Stark apparatus. organic-chemistry.org

Reactant Stoichiometry : Using an excess of the alcohol or orthoformate can also help to shift the equilibrium towards the formation of the acetal. organic-chemistry.org

Temperature : The reaction temperature can influence the reaction rate. While some acetalizations can be performed at room temperature, gentle heating may be required for less reactive substrates. mdpi.com

| Parameter | Objective | Common Approaches |

|---|---|---|

| Catalyst Selection | Increase reaction rate and selectivity | Use of Brønsted or Lewis acids; heterogeneous catalysts for easier removal. |

| Water Removal | Shift equilibrium towards product formation | Use of chemical dehydrating agents (e.g., trimethyl orthoformate) or physical methods (e.g., Dean-Stark trap). mdpi.comorganic-chemistry.org |

| Temperature Control | Balance reaction rate with stability of reactants and products | Reactions can range from room temperature to reflux, depending on the substrates and catalyst. mdpi.com |

| Solvent | Ensure solubility of reactants and facilitate reaction | Often run in an excess of the alcohol reactant or under solvent-free conditions. acs.org |

Catalytic Systems in Synthetic Routes

While the direct reaction of 1-chloro-3-(trichloromethyl)benzene with sodium methoxide (B1231860) may proceed without a catalyst, modern organic synthesis often employs catalytic systems to improve efficiency and yield in the formation of aryl ethers. For the broader class of C-O bond formations involving aryl halides, copper and palladium-based catalysts are prominent.

Copper-Catalyzed Systems: The Ullmann condensation, a classic method for forming aryl ethers, traditionally uses a stoichiometric amount of copper. More contemporary methods utilize catalytic amounts of copper salts (e.g., CuI, CuBr, or Cu(OAc)₂) often in the presence of a ligand. organic-chemistry.org For a reaction leading to a trimethoxymethyl group, such a catalyst could potentially facilitate the etherification process under milder conditions than the uncatalyzed reaction. organic-chemistry.org The choice of ligand is crucial and can range from simple diamines to more complex phosphines. nih.gov

Palladium-Catalyzed Systems: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. These systems typically involve a palladium precursor and a bulky electron-rich phosphine (B1218219) ligand. organic-chemistry.org These catalysts are highly effective for coupling aryl halides with alcohols. organic-chemistry.org While typically used for forming a single C-O bond, the principles could be adapted for the formation of the trimethoxymethyl group, although this is less common for ortho ester synthesis from a trichloromethyl group.

The table below summarizes potential catalytic systems applicable to the synthesis of aryl ethers, which could be investigated for the synthesis of 1-chloro-3-(trimethoxymethyl)benzene.

| Catalyst System | Metal | Typical Ligands | Common Substrates |

| Ullmann-type | Copper (Cu) | Phenanthrolines, N,N-dimethylglycine | Aryl iodides, Aryl bromides |

| Buchwald-Hartwig | Palladium (Pd) | Biaryl phosphines (e.g., RuPhos, XPhos) | Aryl chlorides, Aryl bromides |

Role of Solvents and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters in the synthesis of this compound. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For reactions involving sodium methoxide, polar aprotic solvents are often preferred.

In a related synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) from 1-chloro-3-halogenated toluene (B28343) and sodium methoxide, a variety of solvents were found to be effective, including methanol, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). google.com Methanol can serve as both a solvent and a source of the methoxide ion if sodium metal is used. The use of the alcohol corresponding to the alkoxide is also a common strategy in copper-catalyzed etherifications to minimize byproducts. organic-chemistry.org

The reaction temperature influences the rate of reaction. For the synthesis of the analogous 1-chloro-3-methoxy-5-methylbenzene, temperatures in the range of 70-150 °C were employed, with a preferred range of 90-110 °C. google.com A similar temperature range would likely be suitable for the synthesis of this compound. Higher temperatures may be required to drive the reaction to completion, especially for the substitution of all three chlorine atoms.

The following table outlines the potential solvents and their boiling points, which are relevant for establishing the temperature regime for the synthesis.

| Solvent | Boiling Point (°C) | Type |

| Methanol | 64.7 | Polar Protic |

| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic |

| N,N-Dimethylacetamide (DMAc) | 165 | Polar Aprotic |

Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of etherification, PTC can be particularly useful when using a solid alkoxide with a substrate dissolved in an organic solvent.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the alkoxide anion from the solid or aqueous phase into the organic phase where it can react with the aryl halide. This can lead to increased reaction rates, milder reaction conditions, and improved yields.

For the synthesis of this compound, if solid sodium methoxide is used with the substrate in a non-polar solvent, a phase transfer catalyst could be beneficial. The catalyst would shuttle the methoxide ions into the organic phase to react with the 1-chloro-3-(trichloromethyl)benzene.

Purification and Isolation Techniques in Synthesis

Following the completion of the reaction, the product, this compound, must be isolated from the reaction mixture and purified. A typical workup procedure would involve quenching the reaction, separating the organic and aqueous phases, and then purifying the crude product.

Initial Workup: The reaction mixture is often cooled and then quenched by the addition of water. This will dissolve the inorganic byproducts such as sodium chloride. The product is then extracted into an organic solvent like diethyl ether, dichloromethane, or ethyl acetate. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.

Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and then filtered. researchgate.net The solvent is subsequently removed under reduced pressure using a rotary evaporator.

Purification: The final purification of the crude product can be achieved through several methods:

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation is a common and effective method for purification.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.

Chromatography: Column chromatography is a versatile technique for separating the product from any unreacted starting materials or byproducts. For aromatic ethers, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the eluent.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present.

Reactivity and Mechanistic Investigations of 1 Chloro 3 Trimethoxymethyl Benzene

Reactivity of the Aromatic C-Cl Bond

The carbon-chlorine bond in aryl chlorides is generally less reactive than in alkyl chlorides towards nucleophilic substitution due to the increased bond strength from the sp² hybridization of the carbon and resonance effects. However, this bond can be activated to participate in a variety of important chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides in these reactions, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can facilitate the coupling of aryl chlorides with boronic acids.

For 1-chloro-3-(trimethoxymethyl)benzene, the electronic nature of the substituents plays a crucial role. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, and its electron-withdrawing inductive effect can influence the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The trimethoxymethyl group, an orthoester, is generally considered to be a weakly electron-withdrawing group through inductive effects. Its position meta to the chlorine atom means its electronic influence on the C-Cl bond is primarily inductive.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst system is critical for achieving good yields with the less reactive aryl chloride.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Chlorobenzene (B131634) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |

| 1-Chloro-3-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 98 |

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes. The reactivity of this compound is expected to be influenced by the electronic properties of the trimethoxymethyl group.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. These groups stabilize the negatively charged Meisenheimer complex intermediate.

In this compound, the trimethoxymethyl group is situated meta to the chlorine atom. As a weakly electron-withdrawing group, it does not provide significant resonance stabilization for a Meisenheimer intermediate that would be formed by nucleophilic attack at the carbon bearing the chlorine. Therefore, the SNAr pathway is expected to be slow under typical conditions.

An alternative pathway for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is favored under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide. The reaction of this compound with a strong base could potentially lead to the formation of two isomeric benzyne intermediates, which would then be trapped by a nucleophile to give a mixture of products.

Transformations Involving the Trimethoxymethyl Group

The trimethoxymethyl group is an orthoester, a functional group known for its susceptibility to hydrolysis and its utility as a precursor to other functionalities.

Orthoesters are readily hydrolyzed under acidic conditions to yield an ester and three equivalents of the corresponding alcohol. nih.gov In the case of this compound, mild acidic hydrolysis would produce methyl 3-chlorobenzoate (B1228886) and methanol (B129727). The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring; electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can slow it down. acs.org

Reaction Scheme: Hydrolysis of this compound

Transacetalization is another characteristic reaction of orthoesters. In the presence of a diol and an acid catalyst, the methoxy (B1213986) groups of the trimethoxymethyl moiety can be exchanged to form a cyclic acetal (B89532). This reaction is often reversible and can be driven to completion by removing the methanol byproduct.

Orthoesters can react with strong carbon nucleophiles, such as Grignard reagents. The reaction of an aryl orthoester with a Grignard reagent typically leads to the formation of an acetal, which can then be hydrolyzed to an aldehyde in a process known as the Bodroux-Chichibabin aldehyde synthesis. nih.gov This provides a synthetic route to substituted benzaldehydes.

Reactions with organolithium reagents are also possible and can provide access to ketones after hydrolysis of the intermediate. chemohollic.com The trimethoxymethyl group is generally stable to many electrophilic reagents under non-acidic conditions.

Regioselective Transformations of the Benzene (B151609) Ring

Electrophilic aromatic substitution reactions on this compound will be directed by the combined electronic effects of the two substituents. The chlorine atom is a deactivating but ortho-, para-directing group. The trimethoxymethyl group, being weakly electron-withdrawing, is expected to be a meta-director.

The positions on the benzene ring relative to the existing substituents are numbered as follows:

C1: Attached to Chlorine

C2: Ortho to Chlorine

C3: Attached to Trimethoxymethyl

C4: Para to Chlorine and Ortho to Trimethoxymethyl

C5: Meta to both substituents

C6: Ortho to Chlorine and Ortho to Trimethoxymethyl

The directing effects of the two groups are as follows:

Chloro group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

Trimethoxymethyl group (at C3): Directs incoming electrophiles to positions C5.

The outcome of an electrophilic substitution will depend on the balance of these directing effects and the steric hindrance at each position. The C6 position is sterically hindered by the adjacent chlorine and trimethoxymethyl groups. The C2 and C4 positions are activated by the chlorine's resonance effect but deactivated by its inductive effect. The C5 position is directed by the trimethoxymethyl group. Therefore, a mixture of products is likely, with the substitution at the C4 and C2 positions often being favored due to the stronger directing effect of the halogen.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 1-Chloro-4-nitro-3-(trimethoxymethyl)benzene and 1-Chloro-2-nitro-3-(trimethoxymethyl)benzene |

| Halogenation | Br⁺ | 1-Bromo-2-chloro-6-(trimethoxymethyl)benzene and 1-Bromo-4-chloro-2-(trimethoxymethyl)benzene |

This table provides predicted outcomes based on established principles of electrophilic aromatic substitution. Actual product distributions would need to be determined experimentally.

Elucidation of Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its two main functional components: the orthoester group and the chloro-substituted aromatic ring. Understanding the mechanisms of its reactions requires a detailed examination of the kinetic and thermodynamic factors that control its transformations, as well as the identification of the transient species that mediate these processes.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic effects of both the chloro and trimethoxymethyl substituents. These effects dictate the rates of reaction and the relative stability of intermediates and products.

Reactivity of the Orthoester Group: Orthoesters are known to undergo hydrolysis under acidic conditions to yield an ester and two equivalents of alcohol. wikipedia.org The reaction is initiated by protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized dialkoxycarboxonium ion. The rate-determining step can be either the formation of this cation or the subsequent attack by water, depending on the specific structure of the orthoester and the reaction conditions. rsc.orgcdnsciencepub.com

For this compound, the rate of hydrolysis is significantly influenced by the electronic nature of the 3-chlorophenyl group. The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I). This effect destabilizes the positively charged carboxonium ion intermediate, which in turn increases the activation energy for its formation. Consequently, from a kinetic standpoint, this compound is expected to hydrolyze more slowly than unsubstituted phenyl trimethoxymethyl orthoesters. This behavior is consistent with linear free-energy relationships like the Hammett equation, where substituents that withdraw electron density typically slow down reactions that involve the formation of a positive charge in the transition state. wikipedia.orgresearchgate.net

| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of Hydrolysis |

| 4-Methoxy | Electron-Donating (+R > -I) | Fastest |

| 4-Methyl | Electron-Donating (+I) | Faster |

| Hydrogen | Reference | 1 |

| 3-Chloro | Electron-Withdrawing (-I) | Slower |

| 4-Nitro | Strongly Electron-Withdrawing (-I, -R) | Slowest |

| This table presents illustrative, predicted relative rates for the acid-catalyzed hydrolysis of substituted trimethyl orthobenzoates based on the electronic effects of the substituent. Actual kinetic data for this compound is not readily available in published literature. |

Reactivity of the Aromatic Ring: The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). However, the presence of two deactivating groups makes the ring significantly less nucleophilic than benzene itself. masterorganicchemistry.com

Trimethoxymethyl Group [-C(OCH₃)₃]: This group is analogous to a -CCl₃ group in that the central carbon is attached to highly electronegative atoms. It is a strongly deactivating group due to its powerful electron-withdrawing inductive effect (-I) and directs incoming electrophiles to the meta position.

Intermediate Identification and Characterization

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. For this compound, different key intermediates are postulated for its primary reaction pathways.

Intermediate in Orthoester Hydrolysis: The key intermediate in the acid-catalyzed hydrolysis of the orthoester function is a dialkoxycarboxonium ion . cdnsciencepub.com The reaction proceeds via a two-step mechanism:

Rapid and reversible protonation of the orthoester.

Rate-limiting cleavage of a carbon-oxygen bond to form methanol and the planar, resonance-stabilized carboxonium ion.

Rapid attack of water on the cation, followed by deprotonation and further steps to yield the final ester product.

The specific intermediate formed from this compound is the (3-chlorophenyl)dimethoxycarboxonium ion. Such cations are generally too reactive to be isolated under normal conditions but can be observed and characterized by techniques like NMR spectroscopy in superacid media. cdnsciencepub.com The stability of this cation is the primary determinant of the hydrolysis rate.

Intermediate in Electrophilic Aromatic Substitution: Electrophilic attacks on the aromatic ring proceed through a cationic, non-aromatic intermediate known as an arenium ion or sigma (σ)-complex . wikipedia.orgbyjus.comchemistnotes.com This intermediate is resonance-stabilized, with the positive charge delocalized over the remaining π-system. The stability of the arenium ion determines the regiochemical outcome of the substitution.

For this compound, attack can occur at positions C2, C4, C5, or C6.

Attack at C4 or C6: These positions are para and ortho to the chlorine atom, respectively. The resulting arenium ions are significantly stabilized by a resonance structure where the positive charge is placed on the carbon bearing the chlorine, allowing the chlorine's lone pairs to delocalize and satisfy the carbon's octet. This stabilization makes these positions the most likely sites for electrophilic attack.

Attack at C2: This position is also ortho to the chlorine, but it is sterically hindered by the adjacent trimethoxymethyl group, which would kinetically disfavor this pathway.

Attack at C5: This position is meta to both groups. The arenium ion formed from attack at this position does not benefit from resonance stabilization from the chlorine atom.

| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Factors for the Arenium Ion Intermediate |

| C2 (ortho to -Cl, ortho to -C(OMe)₃) | Resonance stabilization from -Cl is possible, but severe steric hindrance and inductive destabilization from -C(OMe)₃ make this pathway unfavorable. |

| C4 (para to -Cl, ortho to -C(OMe)₃) | Strong resonance stabilization from the chlorine atom's lone pairs. This is a highly favored pathway. |

| C6 (ortho to -Cl, meta to -C(OMe)₃) | Strong resonance stabilization from the chlorine atom's lone pairs. This is also a highly favored pathway, likely competing with C4. |

| C5 (meta to -Cl, meta to -C(OMe)₃) | No resonance stabilization from -Cl. Less inductive destabilization from -C(OMe)₃ compared to its ortho positions. Generally an unfavorable pathway. |

Intermediates in Nucleophilic Aromatic Substitution: While unlikely under standard conditions, nucleophilic aromatic substitution (NAS) could theoretically occur under forcing conditions. Two main mechanisms involve distinct intermediates:

Meisenheimer Complex: In an addition-elimination mechanism, a nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate called a Meisenheimer complex. nih.govnih.gov The stability of this complex is crucial. For this substrate, the electron-withdrawing trimethoxymethyl group is meta to the chlorine and thus cannot stabilize the negative charge through resonance, making this intermediate relatively high in energy and the pathway kinetically slow. rsc.org

Benzyne Intermediate: Under conditions of very high temperature or a very strong base (e.g., sodium amide), an elimination-addition mechanism can occur. chemistrysteps.com This pathway involves the formation of a highly strained, reactive intermediate called benzyne via elimination of HCl. For this compound, deprotonation could occur at either C2 or C4, leading to two possible benzyne intermediates, which would then be attacked by a nucleophile to yield a mixture of products. libretexts.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy provides a definitive map of the atomic framework of 1-Chloro-3-(trimethoxymethyl)benzene by probing the magnetic environments of its constituent protons and carbon atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. The electron-withdrawing nature of the chlorine atom and the trimethoxymethyl group deshields these protons. The disubstituted benzene (B151609) ring will give rise to a complex multiplet for the four aromatic protons. The nine protons of the three equivalent methoxy (B1213986) groups are anticipated to appear as a sharp singlet further upfield, around δ 3.3 ppm, due to their aliphatic nature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 4H |

| Methoxy Protons (-OCH₃) | ~3.3 | Singlet | 9H |

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the benzene ring are expected to appear in the δ 120-145 ppm region. The carbon atom directly bonded to the chlorine (C-Cl) will be significantly deshielded, as will the carbon atom attached to the trimethoxymethyl group (C-C(OCH₃)₃). The remaining four aromatic carbons will resonate within the typical aromatic range. The quaternary carbon of the trimethoxymethyl group is predicted to have a chemical shift around δ 80-90 ppm, while the three equivalent methoxy carbons will produce a single signal at approximately δ 50 ppm. For asymmetrically disubstituted benzenes in the meta configuration, six distinct aromatic carbon signals are expected due to the lack of a plane of symmetry. chemrxiv.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~135 |

| Aromatic C-C(OCH₃)₃ | ~142 |

| Aromatic CH | 125 - 130 |

| Quaternary C(OCH₃)₃ | 80 - 90 |

| Methoxy (-OCH₃) | ~50 |

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the individual signals within the multiplet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (2-3 bond) correlations. Key correlations would be expected between the methoxy protons and the quaternary carbon of the trimethoxymethyl group, as well as the aromatic carbon at the point of attachment. Correlations between the aromatic protons and neighboring carbons would further solidify the assignment of the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. libretexts.org The aliphatic C-H stretching of the methoxy groups will appear as strong bands in the 2960-2850 cm⁻¹ range. The in-ring C-C stretching vibrations of the benzene ring typically produce bands between 1600 and 1400 cm⁻¹. spectroscopyonline.com A strong absorption corresponding to the C-O stretching of the methoxy groups is anticipated around 1100-1000 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the 800-600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the meta-substitution pattern of the benzene ring. libretexts.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-O Stretch | 1100 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a molecular fingerprint can be obtained.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to bombard a molecule, typically resulting in the formation of a molecular ion (M•+) and extensive fragmentation. This fragmentation pattern is highly reproducible and provides significant structural information.

For this compound (molecular formula: C10H13ClO3, molecular weight: 216.66 g/mol ), the EI-MS spectrum is predicted to show a molecular ion peak at m/z 216, along with a characteristic isotopic peak at m/z 218 (approximately one-third the intensity of the M•+ peak) due to the presence of the 37Cl isotope.

The fragmentation is expected to proceed through several key pathways based on the stability of the resulting ions and neutral losses:

Loss of a methoxy radical: The most common initial fragmentation for orthoesters is the cleavage of a C-O bond, leading to the loss of a methoxy radical (•OCH3, 31 Da). This would produce a highly stable, resonance-stabilized cation at m/z 185.

Loss of the chlorophenyl group: Cleavage of the bond between the benzene ring and the orthoester carbon would result in a chlorophenyl cation [C6H4Cl]+ at m/z 111.

Further Fragmentation: The fragment at m/z 185 could undergo further loss of formaldehyde (B43269) (CH2O, 30 Da) or carbon monoxide (CO, 28 Da) molecules. The chlorophenyl cation (m/z 111) could lose a chlorine atom to yield a phenyl cation at m/z 77.

A summary of the predicted significant fragments in the EI-MS spectrum is presented below.

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 216/218 | [C10H13ClO3]•+ | Molecular Ion (M•+) |

| 185/187 | [M - •OCH3]+ | Loss of a methoxy radical |

| 111/113 | [C6H4Cl]+ | Cleavage of the aryl-carbon bond |

| 77 | [C6H5]+ | Loss of Cl from the [C6H4Cl]+ fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique primarily used for polar, thermally labile, and high-molecular-weight compounds. It typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+.

This compound is a relatively nonpolar, neutral molecule. It lacks easily ionizable functional groups, such as acidic protons or basic nitrogen atoms, that are necessary for efficient ionization via ESI. Therefore, standard ESI-MS is not expected to be an effective technique for its analysis. While the ether oxygens of the trimethoxymethyl group could potentially be protonated under strongly acidic conditions or form adducts with metal ions, the ionization efficiency would likely be very low. Consequently, ESI-MS is not the preferred method for the characterization of this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is fundamental for assessing the purity of a chemical compound and for separating it from starting materials, byproducts, or degradation products. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) can be used for purity assessment, while a Mass Spectrometer (MS) detector provides definitive identification of the compound and any impurities.

Based on the analysis of similar aromatic compounds, a suitable GC method can be proposed. A non-polar or mid-polarity capillary column would be effective. The separation would be achieved by programming the oven temperature to ramp from a lower to a higher temperature, ensuring the elution of the compound as a sharp, symmetrical peak.

A table of proposed GC conditions is provided below.

| Parameter | Proposed Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) | Standard non-polar column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Injector Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Separates components based on boiling point. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for identification; FID for quantification and purity. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can also be applied to this compound. Given the compound's moderate polarity, a reversed-phase (RP-HPLC) method would be most appropriate. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.

Separation is achieved by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comrsc.org The compound will elute at a specific retention time determined by its affinity for the stationary phase versus the mobile phase. A UV detector is suitable for detection, as the benzene ring strongly absorbs UV light (typically around 254-265 nm).

A proposed set of conditions for an RP-HPLC method is detailed in the following table.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separation of moderately nonpolar compounds. rsc.org |

| Mobile Phase | Acetonitrile and Water | Common solvents for RP-HPLC, allowing for gradient elution to optimize separation. sielc.com |

| Elution Mode | Gradient: 60% Acetonitrile to 95% Acetonitrile over 20 minutes | A gradient ensures efficient elution and sharp peaks for compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 260 nm | The aromatic ring provides strong chromophoric activity for sensitive detection. |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Detailed electronic structure calculations for 1-Chloro-3-(trimethoxymethyl)benzene, which would include geometry optimization, conformational analysis, and molecular orbital analysis, have not been reported.

Geometry Optimization and Conformational Analysis

Information regarding the optimized three-dimensional structure, bond lengths, bond angles, and conformational preferences of this compound is not available. Such studies would be crucial for understanding the molecule's stability and spatial arrangement.

Molecular Orbital Analysis and Electronic Properties

There are no published analyses of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. Consequently, key electronic properties like the HOMO-LUMO gap, which is indicative of the molecule's kinetic stability and electronic transitions, remain uncharacterized from a theoretical standpoint.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a valuable technique for interpreting experimental spectra and confirming molecular structures. For this compound, such predictive studies are not found in the available literature.

Computational NMR Chemical Shift Prediction

There are no reported computational predictions of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These calculations would be instrumental in assigning experimental NMR signals and verifying the compound's structure.

Vibrational Frequency Calculations

Similarly, computational studies that predict the infrared (IR) and Raman vibrational frequencies of this compound are absent. These calculations would help in the assignment of experimental vibrational spectra to specific molecular motions.

Reaction Pathway Modeling and Transition State Analysis

No theoretical modeling of reaction pathways involving this compound, including the analysis of transition states, has been published. Such studies are essential for understanding the mechanisms of reactions in which this compound might participate and for predicting its reactivity.

Applications and Emerging Roles in Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The presence of the chloro group on the aromatic ring of 1-Chloro-3-(trimethoxymethyl)benzene allows for its participation in a variety of cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical ingredients. nih.gov While specific blockbuster drugs directly derived from this compound are not prominent in the public domain, its utility can be inferred from the well-established reactivity of its functional moieties.

The chloro atom can be substituted through nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of activating groups. libretexts.org More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, crucial for building the core structures of many pharmaceutical agents. nih.govrsc.org For instance, the coupling of the aryl chloride with various boronic acids or esters can introduce diverse organic fragments, leading to a wide array of potential drug candidates. nih.gov

The trimethoxymethyl group can act as a protected form of a carboxylic acid or an ester. Under acidic conditions, the orthoester can be hydrolyzed to reveal a methyl ester, which can then be further transformed into a carboxylic acid or an amide—common functionalities in drug molecules. This latent functionality allows for greater synthetic flexibility, as the orthoester is stable under basic and nucleophilic conditions used for modifying the chloro-substituent.

Utility in Agrochemical and Fine Chemical Production

Similar to its role in pharmaceuticals, this compound can serve as a versatile intermediate in the synthesis of agrochemicals and other fine chemicals. The combination of a reactive halogen and a modifiable orthoester group on a benzene (B151609) core is advantageous for creating a diverse range of molecules with potential herbicidal, insecticidal, or fungicidal properties.

The synthesis of many modern agrochemicals relies on the construction of complex aromatic and heterocyclic structures. The chloro group of this compound can be a key reactive site for introducing toxophoric groups or for linking different molecular fragments. For example, palladium-catalyzed coupling reactions can be employed to attach other aromatic or heteroaromatic rings, a common strategy in the design of new agrochemicals. researchgate.net

The trimethoxymethyl group also offers synthetic advantages in this field. It can be a precursor to a carboxylic acid group, which is present in many herbicides. Furthermore, orthoesters themselves have been explored as precursors in the synthesis of various heterocyclic compounds that form the backbone of numerous agrochemicals. researchgate.net

Building Block for Advanced Materials (e.g., Polymers and Resins)

The bifunctional nature of this compound makes it a candidate for the synthesis of advanced polymers and resins. The chloro and trimethoxymethyl groups can both participate in polymerization reactions, potentially leading to materials with tailored properties.

One potential application lies in the formation of poly(orthoesters) (POEs). nih.govresearchgate.net POEs are a class of biodegradable polymers known for their use in drug delivery systems and as implantable materials. wikipedia.org While typically synthesized from diols and diketene (B1670635) acetals, the trimethoxymethyl group in this compound could potentially be incorporated into a polymer backbone through transesterification reactions. acs.orggoogle.com The presence of the chloro-substituent would offer a site for post-polymerization modification, allowing for the attachment of other functional groups to tune the polymer's properties or to conjugate drugs or imaging agents.

Furthermore, the chloro group can undergo reactions suitable for polymerization, such as in the synthesis of poly(arylene ether)s or other high-performance polymers. The ability to create cross-linked polymers is also a possibility, with each functional group participating in different polymerization chemistries.

Synthesis of Heterocyclic Compounds and Complex Architectures

A significant application of orthoesters in organic synthesis is in the construction of heterocyclic compounds. semanticscholar.orgsemanticscholar.org The trimethoxymethyl group of this compound can serve as a one-carbon synthon in the formation of various heterocyclic rings, such as imidazoles, oxazoles, and triazoles. microchem.frresearchgate.net These reactions typically involve the condensation of the orthoester with a bifunctional nucleophile, such as a 1,2-diamine or a hydrazide.

The general utility of aryl orthoesters in heterocycle synthesis suggests that this compound can be a valuable precursor for creating substituted heterocyclic systems. The resulting heterocycles would bear a 3-chlorophenyl substituent, which could be further functionalized via the reactions described earlier. This approach allows for the rapid assembly of complex molecular architectures that are of interest in medicinal chemistry and materials science. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique combination of functional groups in this compound also makes it an interesting substrate for the development of new synthetic methods. For example, its structure is well-suited for studying chemoselective reactions where one functional group reacts in the presence of the other.

Q & A

Q. What are the established synthetic routes for 1-chloro-3-(trimethoxymethyl)benzene, and how can reaction conditions be optimized?

The compound can be synthesized via regioselective lithiation followed by electrophilic quenching. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78 °C enables directed ortholithiation of chloro- and trimethoxymethyl-substituted benzene derivatives. Key factors include:

- Aggregation state of LDA : Lithium chloride (LiCl) can act as a catalyst, modifying transition states and accelerating deaggregation .

- Temperature control : Low temperatures (−78 °C) minimize side reactions and enhance regioselectivity .

- Purification : Flash chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How should researchers characterize this compound and verify its structural integrity?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Assign peaks using - and -NMR. The trimethoxymethyl group shows distinct methoxy signals at ~3.8 ppm (singlet) and aromatic protons influenced by substituents (e.g., deshielding near chlorine) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., calculated 216.66 g/mol for CHClO) and fragmentation patterns .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do aggregation states of organolithium reagents influence the regioselectivity of lithiation in chloro-trimethoxymethylbenzene derivatives?

The reaction mechanism involves rate-limiting deaggregation of LDA dimers. Lithium chloride-free LDA forms dimer-based transition states, while LiCl-catalyzed pathways reduce activation energy by stabilizing monomeric species. Computational studies (DFT) can model transition states to predict regioselectivity under varying LiCl concentrations .

Q. What strategies can address contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Discrepancies often arise from:

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .

- Substituent electronic effects : The electron-donating trimethoxymethyl group may compete with chlorine in directing cross-coupling. Compare yields using Pd(0) vs. Pd(II) catalysts to assess electronic influences .

- Data normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for losses during workup .

Q. How can computational modeling guide the design of catalytic systems for C–C bond formation with this substrate?

Density functional theory (DFT) can:

- Predict transition-state geometries for Suzuki-Miyaura couplings, identifying steric clashes caused by the trimethoxymethyl group.

- Calculate Fukui indices to map electrophilic/nucleophilic sites, aiding in predicting regioselectivity .

- Benchmark solvent effects (e.g., THF vs. DMF) on reaction activation barriers .

Q. What methodologies enable the synthesis of enantiomerically enriched derivatives of this compound?

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during functionalization.

- Asymmetric catalysis : Use palladium complexes with chiral ligands (e.g., BINAP) for enantioselective cross-couplings .

- Enzymatic resolution : Lipases or esterases can hydrolyze racemic mixtures, though substrate compatibility must be validated .

Q. How can researchers resolve conflicting spectral data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Correlate - and - couplings to resolve overlapping signals.

- Isotopic labeling : Synthesize -labeled analogs to confirm assignments.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.